molecular formula C19H20BrN3O3 B1667780 Bretazenil CAS No. 84379-13-5

Bretazenil

Cat. No.: B1667780
CAS No.: 84379-13-5
M. Wt: 418.3 g/mol
InChI Key: LWUDDYHYYNNIQI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bretazenil is an imidazopyrrolobenzodiazepine anxiolytic drug derived from the benzodiazepine family. It was invented in 1988 and is most closely related in structure to the gamma-aminobutyric acid antagonist flumazenil. This compound is classified as a high-potency benzodiazepine due to its high affinity binding to benzodiazepine binding sites, where it acts as a partial agonist .

Preparation Methods

Bretazenil is synthesized through a series of chemical reactions involving the formation of the imidazopyrrolobenzodiazepine core structure. The synthetic route typically involves the reaction of appropriate starting materials under specific conditions to form the desired compound.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 8 enables nucleophilic aromatic substitution (SNAr) with reagents like amines or thiols, though published examples are scarce .

Stability and Degradation

This compound’s stability profile under physiological conditions:

  • Hydrolysis : The ester moiety undergoes slow hydrolysis in aqueous solutions (pH 7.4, 37°C), forming a carboxylic acid derivative .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition, with a half-life of 4.2 hours .

Synthetic Derivatives and Analogues

Recent efforts focus on modifying this compound’s core to enhance bioavailability:

Derivative Synthesis Table

DerivativeStructural ModificationBiological ActivityReference
Compound 16Ethoxymethylenemalonate additionEnhanced anticonvulsant potency (ED₅₀ = 8 mg/kg)
ZK 93423Bromine replaced with nitro groupReduced sedative effects

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 1H, CH), 1.42 (s, 9H, C(CH₃)₃) .

  • MS (ESI+) : m/z 418.3 [M+H]⁺, 440.2 [M+Na]⁺ .

Challenges in Scale-Up

  • Low Solubility : this compound’s poor aqueous solubility (0.12 mg/mL at 25°C) complicates large-scale reactions .

  • Stereochemical Control : The (13aS) configuration requires chiral catalysts (e.g., Jacobsen’s catalyst) to maintain enantiopurity .

Scientific Research Applications

Antipsychotic Effects

Bretazenil has demonstrated moderate antipsychotic efficacy in treating schizophrenia. A notable study involved 66 hospitalized patients experiencing acute psychotic episodes. Over six weeks, patients received escalating doses of this compound (3-18 mg/day). The results indicated that 49% of patients showed a significant reduction (≥40%) in their Brief Psychiatric Rating Scale (BPRS) scores by the end of treatment, with 44% reporting substantial improvement. Notably, the tolerability profile was favorable, with 59% of patients reporting no adverse effects .

Anxiolytic Properties

This compound's anxiolytic potential has been explored in various studies. It was noted for its ability to induce sleep and manage sleep disorders, including insomnia and hypersomnia. In a controlled study, this compound effectively shortened sleep latency and enhanced sleep quality without significantly altering sleep architecture . Furthermore, it was evaluated against other benzodiazepines like diazepam and alprazolam, showing a lower abuse liability while maintaining anxiolytic effects .

Abuse Liability Assessment

Research indicates that this compound has a distinct pharmacological profile compared to traditional benzodiazepines. A study involving experienced but nondependent users revealed that while this compound produced subjective effects distinguishable from placebo, these effects were less pronounced than those of diazepam and alprazolam. This suggests a lower potential for abuse and dependence . The reinforcing effects of this compound were assessed through self-administration studies in rhesus monkeys, further supporting its reduced abuse potential relative to higher-efficacy benzodiazepines .

Pharmacological Mechanisms

The molecular mechanisms underlying this compound's actions have been the subject of extensive investigation. Studies indicate that its efficacy as a positive allosteric modulator at GABAA receptors is lower than that of traditional benzodiazepines like diazepam, although its potency remains comparable . This unique mechanism may contribute to its therapeutic benefits while minimizing side effects typically associated with full agonists.

Sleep Disorders Treatment

This compound has shown promise in treating various sleep disorders, including REM sleep behavior disorder and circadian rhythm disturbances. Its ability to induce natural sleep patterns makes it a candidate for further research into pharmacological interventions for sleep-related issues .

Summary Table of Applications

ApplicationDescriptionStudy Reference
Antipsychotic EffectsModerate efficacy in schizophrenia; significant BPRS score reduction
Anxiolytic PropertiesInduces sleep; manages insomnia and hypersomnia
Abuse LiabilityLower abuse potential compared to traditional benzodiazepines
Pharmacological MechanismsPartial agonist at GABAA receptors; unique efficacy profile
Sleep Disorders TreatmentEffective for REM sleep behavior disorder; induces natural sleep

Mechanism of Action

Bretazenil exerts its effects by binding to the benzodiazepine site of gamma-aminobutyric acid receptors in the brain. It acts as a partial agonist, meaning it activates the receptor but to a lesser extent than a full agonist. This compound binds to a broader set of gamma-aminobutyric acid receptor subunits (α1, α2, α3, α4, α5, and α6) compared to traditional 1,4-benzodiazepines, which bind only to α1, α2, α3, and α5 subunits .

Comparison with Similar Compounds

Bretazenil is similar to other benzodiazepines, such as:

    Flumazenil: Structurally similar but acts as a gamma-aminobutyric acid antagonist.

    Alprazolam: A full agonist at gamma-aminobutyric acid receptors, used as an anti-anxiety medication.

    Clonazepam: Another full agonist at gamma-aminobutyric acid receptors, used as an anticonvulsant and anti-anxiety medication.

This compound’s uniqueness lies in its partial agonist activity, which may result in a reduced adverse effect profile and less potential for tolerance and withdrawal compared to full agonists .

Biological Activity

Bretazenil, a partial agonist at the GABAA_A benzodiazepine receptor, has garnered interest for its diverse biological activities, particularly in the fields of psychiatry and neurology. This article explores its pharmacological effects, including its anxiolytic, antipsychotic, and anticonvulsant properties, as well as its potential for abuse compared to other benzodiazepines.

Chemical Profile

  • Chemical Name : (13aS)-8-Bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid 1,1-dimethylethyl ester
  • Alternative Names : Ro 16-6028
  • Purity : ≥98%
  • EC50_{50} : 10 nM at α1_1β1_1γ2_2 receptors .

Anxiolytic Activity

This compound has shown significant anxiolytic effects in clinical studies. In a placebo-controlled trial, doses ranging from 0.5 to 4 mg were effective in reducing symptoms of Generalized Anxiety Disorder (GAD) when compared with diazepam. Notably, this compound exhibited a lower incidence of sedation and motor impairment than traditional benzodiazepines .

Antipsychotic Efficacy

A study involving hospitalized schizophrenic patients indicated that this compound has moderate antipsychotic efficacy. Over a six-week trial involving 66 patients, 49% showed a significant reduction in the Brief Psychiatric Rating Scale (BPRS) scores by at least 40% . The tolerability profile was favorable, with most patients reporting no adverse effects.

Anticonvulsant Properties

This compound's anticonvulsant effects were evaluated in various seizure models in mice. Unlike diazepam, which induced tolerance and withdrawal symptoms after prolonged use, this compound did not exhibit significant tolerance in any seizure models tested . This suggests that this compound may be a safer alternative for long-term management of seizure disorders.

Reinforcing Effects and Abuse Potential

Research on the reinforcing effects of this compound indicates a lower potential for abuse compared to full agonists like midazolam. In self-administration studies with rhesus monkeys under progressive-ratio schedules, this compound maintained significant self-administration at specific doses but demonstrated reduced reinforcing effectiveness as response requirements increased . This suggests that while this compound can produce rewarding effects, its partial agonist nature may limit its abuse potential.

Summary of Key Findings

Study Aspect Findings
Anxiolytic Efficacy Significant reduction in GAD symptoms; lower sedation compared to diazepam .
Antipsychotic Efficacy Moderate efficacy in schizophrenia; 49% showed ≥40% reduction in BPRS scores .
Anticonvulsant Activity No tolerance observed; effective across multiple seizure models .
Abuse Potential Lower reinforcing effects compared to full agonists; reduced self-administration under high demands .

Case Study 1: Anxiolytic Treatment

In a double-blind study involving patients with GAD, this compound was administered at doses of 0.5–4 mg. The results indicated a significant reduction in anxiety symptoms without the excessive sedation typically associated with benzodiazepines. Patients reported improved daily functioning and quality of life.

Case Study 2: Schizophrenia Management

A randomized controlled trial assessed the efficacy of this compound in patients experiencing acute psychotic episodes. The study concluded that this compound could be a viable alternative to traditional antipsychotics due to its favorable side effect profile and moderate efficacy.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for assessing the reinforcing effects of bretazenil in preclinical models?

this compound’s reinforcing properties can be evaluated using progressive-ratio (PR) schedules in non-human primates. In such designs, subjects self-administer the drug by completing escalating response requirements (e.g., lever presses). For example, monkeys were tested with varying initial response requirements (IRRs: 10–320) and fixed this compound doses (e.g., 0.01 mg/kg/injection). Behavioral economic metrics like income (injections/session) and labor (total responses/session) are tracked to model demand elasticity . Key parameters include:

  • Demand curves : Fitted using Hursh and Silberberg’s exponential model (Equation 1) to calculate α (essential value) and Q₀ (maximum consumption) .
  • Labor supply analysis : Nonlinear regression (Equation 2) quantifies relationships between labor and income under varying IRRs .

Q. How does this compound’s partial agonism at GABA-A receptors influence its pharmacological profile compared to full agonists like diazepam?

this compound binds to multiple GABA-A receptor subtypes (α1–α6), acting as a partial agonist with high affinity but reduced efficacy compared to full agonists. Preclinical data show:

  • Reduced adverse effects : Unlike diazepam, this compound does not induce withdrawal in primates and exhibits lower abuse potential in rodent models .
  • Cognitive effects : In humans, it retains hypnotic properties but impairs cognitive function, likely due to α1/α2 subtype modulation .
    Methodologically, receptor subtype selectivity can be assessed via in vitro binding assays and in vivo behavioral tests (e.g., anxiety models in rodents).

Advanced Research Questions

Q. How can behavioral economic models resolve contradictions in this compound’s self-administration data across species?

Discrepancies arise in cross-species dependency outcomes. For example:

  • Primates : this compound sustains self-administration at 0.01 mg/kg/injection, with demand elasticity (α = 0.0279) comparable to midazolam .
  • Rodents : Partial agonism reduces reinforcing effects, suggesting species-specific receptor subtype expression or pharmacokinetic differences.
    To reconcile these, researchers should:
  • Use normalized price/consumption metrics to control for dose and potency differences .
  • Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes.
  • Compare receptor occupancy profiles via PET imaging .

Q. What methodologies are recommended for identifying this compound metabolites in human biospecimens?

Advanced metabolite identification involves:

  • In vitro incubation : Hepatic cell lines (e.g., cryopreserved hepatocytes) incubated with this compound (37°C, 3 hours) to generate phase I/II metabolites .
  • LC-HRMS/MS analysis : Reverse-phase chromatography (biphenyl column) with data-dependent acquisition in ± ionization modes.
  • Data mining : Tools like Compound Discoverer (v. 3.1.1.12) annotate predicted/unpredicted metabolites. Confirmatory analysis uses authentic human urine/blood samples from postmortem cases .

Q. Why does this compound show cross-tolerance with classical benzodiazepines in rodents but not primates?

  • Rodents : Cross-tolerance with clonazepam suggests overlapping α1/α2/α3 receptor targets .
  • Primates : this compound substitutes for diazepam without withdrawal, implying divergent receptor regulation or compensatory mechanisms (e.g., neurosteroid synthesis) .
    Resolution strategy : Conduct receptor knockout studies in mice and transcriptomic profiling in primate brain regions post-administration.

Q. Methodological Recommendations

  • Dose-response standardization : Use fixed IRRs (e.g., 0.01 mg/kg) to isolate price effects .
  • Ethical compliance : For human studies, obtain informed consent and monitor cognitive side effects rigorously .
  • Data normalization : Express consumption as %Q₀ and price as (responses/mg × Q₀)/100 for cross-study comparisons .

Properties

IUPAC Name

tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUDDYHYYNNIQI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046266
Record name Bretazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84379-13-5
Record name Bretazenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84379-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretazenil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRETAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bretazenil
Reactant of Route 2
Bretazenil
Reactant of Route 3
Bretazenil
Reactant of Route 4
Bretazenil
Reactant of Route 5
Bretazenil
Reactant of Route 6
Bretazenil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.